molecular formula C13H15NO3 B181402 Benzyl 2-oxopiperidine-1-carboxylate CAS No. 106412-35-5

Benzyl 2-oxopiperidine-1-carboxylate

Cat. No.: B181402
CAS No.: 106412-35-5
M. Wt: 233.26 g/mol
InChI Key: LKGMGCSFOUSKCR-UHFFFAOYSA-N
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Description

Benzyl 2-oxopiperidine-1-carboxylate: is a chemical compound with the molecular formula C13H15NO3. It is also known as benzyl 4-oxopiperidine-1-carboxylate. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is used in various fields, including medicinal chemistry, organic synthesis, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl 2-oxopiperidine-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of piperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the use of automated reactors to control temperature, pressure, and reaction time precisely. The product is then purified through crystallization or chromatography to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions: Benzyl 2-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: this compound can be oxidized to benzyl 2-oxopiperidine-1-carboxylic acid.

    Reduction: Reduction yields benzyl 2-hydroxypiperidine-1-carboxylate.

    Substitution: Substitution reactions can produce various derivatives depending on the substituents used.

Scientific Research Applications

Benzyl 2-oxopiperidine-1-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is investigated for its potential as an enzyme inhibitor, particularly acetylcholinesterase inhibitors, which are relevant in the treatment of neurological disorders like Alzheimer’s disease.

    Medicine: It serves as a lead compound in drug discovery and development, particularly for designing new therapeutic agents.

    Industry: this compound is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of benzyl 2-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s structure allows it to fit into the enzyme’s active site, forming stable interactions that inhibit enzyme activity.

Comparison with Similar Compounds

    1-Benzyl-4-piperidone: Similar in structure but lacks the carboxylate group.

    1-Boc-4-piperidone: Contains a tert-butyl carbamate group instead of a benzyl group.

    4-Piperidone monohydrate hydrochloride: A simpler piperidone derivative without the benzyl group

Uniqueness: Benzyl 2-oxopiperidine-1-carboxylate is unique due to its combination of a benzyl group and a carboxylate group attached to the piperidine ring. This structure imparts specific chemical properties and biological activities that are distinct from other piperidine derivatives .

Properties

IUPAC Name

benzyl 2-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c15-12-8-4-5-9-14(12)13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGMGCSFOUSKCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(=O)C1)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455096
Record name Benzyl 2-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106412-35-5
Record name Benzyl 2-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Butyllithium (2.5 M in hexanes; 12.11 mL, 30.26 mmol) was added dropwise to a cooled (−78° C.) solution of piperidin-2-one (2.50 g, 25.22 mmol) in THF (100 mL). The mixture was stirred at −78° C. for 2.5 h. A solution of benzyl chloroformate (7.20 mL, 50.44 mmol) in THF (30 mL) was added dropwise. The mixture was stirred at −78 PC for 2 h and then was allowed to warm to rt. Water was added (200 and the mixture was extracted with EtOAc (3×100 mL). The combined organics were washed with brine, dried (Na2SO4), and concentrated to dryness to afford 4.13 g (70%) of the desired product. ES-MS m/z 233.91 [M+H]+, HPLC RT (min) 2.76.
Quantity
12.11 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
7.2 mL
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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